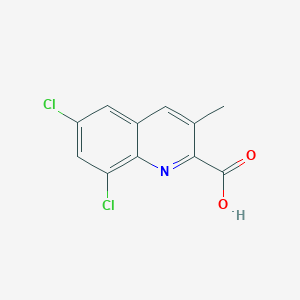![molecular formula C9H21NO B13253674 2-Methyl-1-[(2-methylbutyl)amino]propan-2-ol](/img/structure/B13253674.png)
2-Methyl-1-[(2-methylbutyl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-[(2-methylbutyl)amino]propan-2-ol is an organic compound with the molecular formula C9H21NO. It is a colorless liquid that is soluble in water and various organic solvents. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(2-methylbutyl)amino]propan-2-ol can be achieved through several methods. One common method involves the reaction of isobutene, chlorine, and methyl cyanide in specific weight ratios to obtain N-[1-(chloromethyl)propyl]acetyl chloroamine. This intermediate is then hydrolyzed to produce N-[1-(chloromethyl)propyl]acetamide, which undergoes a second hydrolysis to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of cost-effective materials and processes that ensure high product purity and yield. The process is designed to be scalable and suitable for large-scale production, making it economically viable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[(2-methylbutyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Scientific Research Applications
2-Methyl-1-[(2-methylbutyl)amino]propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is utilized in biochemical assays and as a buffer in various biological experiments.
Industry: It is used in the production of coatings, adhesives, and other industrial products
Mechanism of Action
The mechanism of action of 2-Methyl-1-[(2-methylbutyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Methyl-1-[(2-methylbutyl)amino]propan-2-ol can be compared with other similar compounds, such as:
2-Amino-2-methyl-1-propanol: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
1-Amino-2-methyl-2-propanol: Another similar compound with variations in its molecular structure, resulting in different reactivity and uses.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields.
Properties
Molecular Formula |
C9H21NO |
|---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
2-methyl-1-(2-methylbutylamino)propan-2-ol |
InChI |
InChI=1S/C9H21NO/c1-5-8(2)6-10-7-9(3,4)11/h8,10-11H,5-7H2,1-4H3 |
InChI Key |
SDIGSNDAUXRXEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNCC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


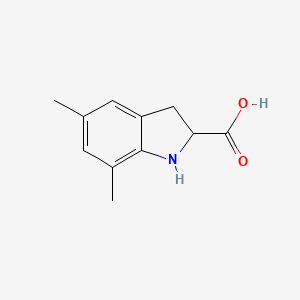
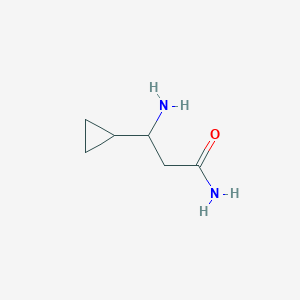
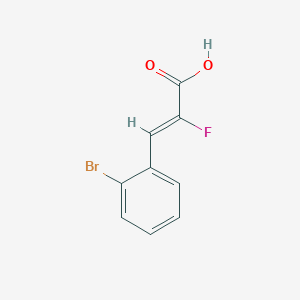
![2-[(4,4-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13253602.png)
![3-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B13253608.png)
![(1-Methoxybutan-2-yl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13253617.png)
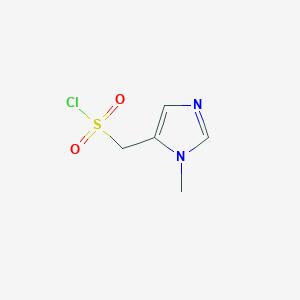
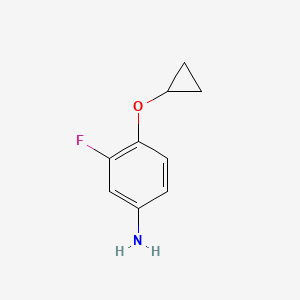
![1-[(5-Bromofuran-3-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13253627.png)
![2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine](/img/structure/B13253645.png)

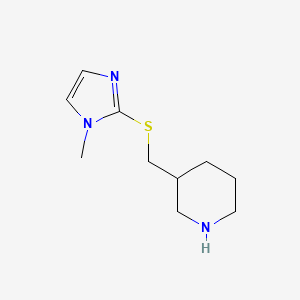
![2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol](/img/structure/B13253669.png)
